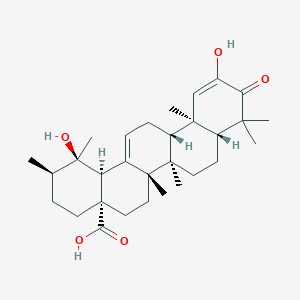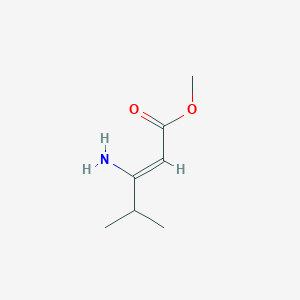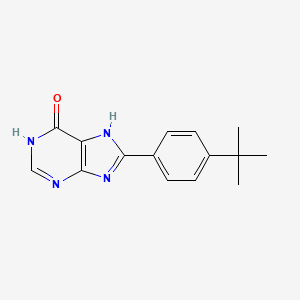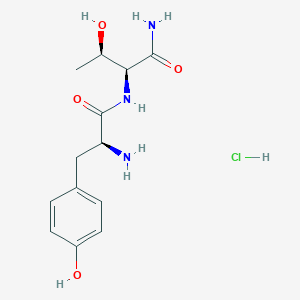
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI), commonly known as TETA, is a chemical compound used in various scientific research applications. TETA is a sulfur-containing organic compound that belongs to the class of thioether compounds. TETA has been extensively studied for its potential use in various fields, including pharmaceuticals, agriculture, and material science.
作用機序
The exact mechanism of action of TETA is not fully understood. However, it is believed that TETA exerts its effects by modulating various signaling pathways in the body, including the NF-κB signaling pathway. TETA has been shown to inhibit the activation of NF-κB, which is involved in the regulation of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
TETA has been shown to exhibit various biochemical and physiological effects. TETA has been shown to exhibit antioxidant properties by scavenging free radicals in the body. TETA has also been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. TETA has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
TETA has several advantages for use in lab experiments. TETA is a stable compound that can be easily synthesized and purified. TETA is also relatively inexpensive compared to other compounds used in scientific research. However, TETA has some limitations for use in lab experiments. TETA has low solubility in water, which can limit its use in aqueous solutions. TETA can also exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for the study of TETA. TETA has potential use in the development of novel drugs for the treatment of various diseases. TETA can also be studied for its potential use in material science, including the development of new coatings and adhesives. Further studies are needed to fully understand the mechanism of action of TETA and its potential use in various fields.
合成法
TETA can be synthesized by the reaction of thiourea with epichlorohydrin in the presence of a base. The reaction results in the formation of a cyclic intermediate, which is then opened by the addition of a primary or secondary amine. The resulting product is TETA, which can be purified by various methods, including recrystallization and column chromatography.
科学的研究の応用
TETA has been extensively studied for its potential use in various scientific research applications. TETA has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. TETA has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. TETA has also been studied for its potential use in agriculture as a plant growth regulator.
特性
CAS番号 |
120788-03-6 |
|---|---|
製品名 |
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) |
分子式 |
C10H9N3O |
分子量 |
0 |
同義語 |
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)

